Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide
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Overview
Description
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is a chemical compound with the molecular formula C15H9BrFMgNO2 and a molecular weight of 358.45 g/mol . This compound is notable for its role in the synthesis of various pharmaceuticals, including citalopram, a widely used antidepressant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide involves multiple steps:
Initial Reaction: 5-cyanophthalide is reacted with 4-fluorophenyl magnesium bromide in a mixture of solvents to obtain the desired compound.
Intermediate Formation: The resulting product is then reacted with 3-N,N-dimethylaminopropyl magnesium halide in a mixture of solvents to form a diol intermediate.
Acid Addition: The diol intermediate is treated with an acid to form an acid addition salt.
Final Reaction: The acid addition salt is reacted with sulfuric acid in an aqueous medium to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyano and fluorobenzoyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It plays a crucial role in the synthesis of pharmaceuticals, particularly citalopram.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Magnesium (5-cyano-2-(4-chlorobenzoyl)phenyl)methanolate bromide: Similar structure but with a chlorine atom instead of fluorine.
Magnesium (5-cyano-2-(4-methylbenzoyl)phenyl)methanolate bromide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules . This makes it particularly valuable in the synthesis of pharmaceuticals like citalopram .
Biological Activity
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects based on diverse research findings.
Synthesis and Structural Insights
The compound is synthesized through a reaction involving 5-cyanophthalide and 4-fluorophenyl magnesium bromide in an ether solvent mixture. This process yields this compound as an intermediate, which can be further reacted to produce various derivatives, including citalopram and its salts .
The molecular formula of this compound is C15H9BrFMgNO2, with a molecular weight of approximately 358.44 g/mol . The structural features suggest potential interactions with biological targets, particularly through the cyano and fluorobenzoyl groups.
Anticancer Properties
Studies have indicated that derivatives of this compound exhibit significant antiandrogenic activity. For instance, a library of related compounds was tested on human prostate cancer cell lines (LNCaP), demonstrating varying degrees of inhibitory effects on cell growth. The presence of specific substituents on the phenyl ring was correlated with enhanced biological activity, suggesting that structural modifications can lead to improved efficacy against cancer cells .
The proposed mechanism involves the binding of these compounds to androgen receptors, leading to inhibition of androgen-mediated signaling pathways. The structural analysis revealed that certain functional groups enhance hydrophobic interactions and hydrogen bonding within the receptor binding site, which is critical for their activity .
Case Study: Antiandrogen Activity
A specific study focused on the structure-activity relationship (SAR) of this compound analogs. It was found that modifications such as the introduction of a phenyl carbamate significantly increased inhibitory activity compared to other substitutions. This highlights the importance of molecular design in developing effective anticancer agents .
Table: Comparative Biological Activity of Analog Compounds
Compound | Inhibitory Activity (IC50 µM) | Key Structural Features |
---|---|---|
Magnesium Compound A | 12.5 | Phenyl carbamate at nitrogen |
Magnesium Compound B | 25.0 | Cinnamyl group at C-3 |
Magnesium Compound C | 40.0 | Cyclopropyl substitution |
Pharmacological Implications
The activation of Nrf2 signaling pathway by this compound has also been noted, suggesting potential antioxidative and anti-inflammatory effects. Nrf2 plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation, which are pivotal in various diseases including neurodegenerative disorders .
Properties
Molecular Formula |
C15H9BrFMgNO2 |
---|---|
Molecular Weight |
358.44 g/mol |
IUPAC Name |
magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide |
InChI |
InChI=1S/C15H9FNO2.BrH.Mg/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18;;/h1-7H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
CESJAKQFSVRLBN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-] |
Origin of Product |
United States |
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